molecular formula C12H22ClN B000507 Memantine hydrochloride CAS No. 41100-52-1

Memantine hydrochloride

Cat. No. B000507
CAS RN: 41100-52-1
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-VXMZOEJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Memantine hydrochloride's synthesis involves several key chemical processes to obtain the compound in a pure and efficient manner. An improved large-scale synthesis method starts with 1,3-dimethyl adamantane, leading to the formamide intermediate, which is then hydrolyzed to yield this compound with good efficiency (Reddy et al., 2007). Another synthesis approach utilizes direct amination of 1-bromo-3,5-dimethyladamantane with thiourea, optimizing reaction parameters to achieve high yields and purity (Vu et al., 2023).

Molecular Structure Analysis

This compound's molecular structure is characterized by its adamantane backbone, which is crucial for its pharmacodynamic properties. This tricyclic structure includes a tertiary amine functional group that is protonated under physiological conditions, forming the hydrochloride salt. The adamantane structure contributes to memantine's lipophilicity and its ability to cross the blood-brain barrier.

Chemical Reactions and Properties

The synthesis of this compound involves key reactions such as bromination, acetimidolation, hydrolysis, and acidation. These steps are critical for introducing the appropriate functional groups and achieving the final memantine structure with high yield and purity. The process starts from 1,3-dimethyladamantane and involves several steps, including the crucial bromination under reflux conditions and hydrolysis to achieve the desired compound (Yi-li, 2007).

Scientific Research Applications

Cognitive and Behavioral Improvement in Developmental Disorders

  • Application in Pervasive Developmental Disorders : A study by (Owley et al., 2006) explored the effectiveness of memantine hydrochloride in children with pervasive developmental disorders (PDDs). The results indicated significant improvements in memory and some behavioral symptoms.

Neurodegenerative Diseases

  • Alzheimer's Disease : this compound was first approved for moderate to severe Alzheimer's disease treatment in the US and EU. It acts as an N-methyl-D-aspartate receptor antagonist, providing neuroprotection from overactivation toxicity (Witt et al., 2020).
  • Research Progress in Alzheimer's Treatment : Shi Jian-xin (2012) summarized the clinical application of this compound, highlighting its significant improvement in memory function for Alzheimer's patients (Shi Jian-xin, 2012).

Cognitive Enhancement in ADHD

  • Executive Function Deficits in Adults with ADHD : A study by (Biederman et al., 2017) showed that this compound, as an adjunct to stimulant pharmacotherapy, led to improvements in specific areas of executive functioning in adults with ADHD.

Pharmaceutical Development

  • Synthesis from 1,3-Dimethyl-adamantane : Research by (Vu et al., 2020) developed a concise two-step synthesis process for this compound, demonstrating an efficient production method.
  • RP-HPLC Method Development : Anees et al. (2019) developed a robust and economical method to determine this compound in tablet formulations, contributing to quality control in pharmaceutical production (Anees et al., 2019).

Treatment of Dementia Subtypes

  • Efficacy in Various Dementia Subtypes : Peng et al. (2013) found this compound to be effective in managing Alzheimer's disease, frontotemporal dementia, dementia with Lewy bodies, Parkinson's disease dementia, and vascular dementia (Peng et al., 2013).

Other Neurological Applications

  • Potential Treatment for Down Syndrome : A study on memantine as a treatment for Down syndrome showed some improvement in cognitive and adaptive functions, indicating its potential beyond Alzheimer's disease (Boada et al., 2012).

Mechanism of Action

Target of Action

Memantine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals between nerve cells in the brain .

Mode of Action

This compound acts as a non-competitive antagonist at the NMDA receptor . It binds to the ion channel site of the receptor, blocking the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This action helps to restore the function of damaged nerve cells and reduce abnormal excitatory signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway . By blocking the NMDA receptors, this compound prevents the overstimulation of neurons by glutamate, thereby reducing neuronal excitability . This modulation of NMDA receptor activity helps to maintain an optimal level of NMDA, which is crucial for learning and memory .

Pharmacokinetics

This compound exhibits linear pharmacokinetics when given at therapeutic doses . It is well absorbed in the body with a bioavailability of nearly 100% . The drug is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . It is primarily excreted by the kidneys . These properties contribute to its good bioavailability and long-lasting effects .

Result of Action

The action of this compound results in several molecular and cellular effects. It increases BDNF protein and mRNA levels in the brain, which are crucial for brain development and function . In an animal model of Alzheimer’s disease, this compound has been shown to improve spatial learning and decrease the deposition of Aβ plaques . These effects contribute to its therapeutic benefits in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found that memantine is stable in the environment and can easily leach from river sediment . This suggests that environmental conditions such as pH and temperature might affect the stability and efficacy of the drug. Furthermore, light exposure can lead to the photolytic degradation of memantine, which may affect its potency .

Safety and Hazards

Memantine may cause serious side effects. Users should seek emergency medical help if they have signs of an allergic reaction: hives; difficulty breathing; swelling of your face, lips, tongue, or throat . It is not expected to harm an unborn baby . It is not known whether memantine passes into breast milk or if it could harm a nursing baby .

properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41100-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 41100-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEMANTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.99 grams of 1-chloro-3,5-dimethyl-adamantane were heated with 0.9 gram urea for about 40 minutes at 220° C. The heating was carried out in a closed vessel in an oil bath with a thermostat. After cooling, the reaction product was pulverized and made into a paste with 50 ml. water. The water phase was brought to a pH between 3 and 5 by dropwise addition of concentrated HCl. The acidified water phase was extracted with two 10-ml. ether portions. Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide, and stirred for 5 minutes. After stirring, the alkaline water phase was extracted with four portions of ether, 10 ml. each. The combined ether extracts were dried over potassium hydroxide. By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride was precipitated. The yield was 1.7 grams (78% of the theoretical yield). The product did not melt until 300° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Memantine hydrochloride
Reactant of Route 2
Memantine hydrochloride
Reactant of Route 3
Memantine hydrochloride
Reactant of Route 4
Memantine hydrochloride
Reactant of Route 5
Memantine hydrochloride
Reactant of Route 6
Memantine hydrochloride

Q & A

Q1: What is the primary mechanism of action of Memantine Hydrochloride?

A1: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]

Q2: How does this compound's antagonism of the NMDA receptor differ from Magnesium ions?

A2: While both Magnesium ions and this compound block the NMDA receptor, this compound binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []

Q3: What is the significance of this compound's effect on Calcium ion influx?

A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. This compound helps to regulate this process. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22ClN. It has a molecular weight of 215.77 g/mol. []

Q5: What is the thermal behavior of this compound?

A5: Thermal analysis reveals that this compound exists in an anhydrous, crystalline form with a melting point of 297.16°C. []

Q6: How stable is this compound in aqueous solutions?

A6: this compound demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []

Q7: What formulation strategies have been explored to improve the delivery of this compound?

A7: Researchers have investigated various formulations to enhance this compound delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating this compound as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating this compound into a solid dispersion system to potentially improve solubility and bioavailability. []

Q8: What are the key pharmacokinetic parameters of this compound after oral administration?

A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of this compound capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []

Q9: Is there evidence of drug accumulation after multiple doses of this compound?

A9: Yes, multiple oral doses of 10 mg this compound administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []

Q10: What preclinical models have been used to investigate the effects of this compound?

A10: Researchers have employed various animal models to study the effects of this compound, including:

* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:**  Used to investigate the protective effects of this compound on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]

Q11: What analytical techniques have been employed for the quantification of this compound?

A11: Several analytical methods have been developed and validated for the accurate and precise determination of this compound:

* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing this compound without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying this compound in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):**  A cost-effective and efficient technique for routine quality control analysis of this compound. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying this compound in both bulk drug substance and tablet formulations without requiring derivatization. []

Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound using these analytical techniques?

A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.